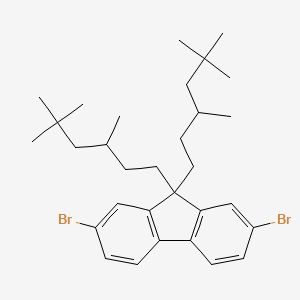
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and bulky alkyl groups in this compound can influence its chemical reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The fluorene core can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Dihydrofluorene derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
科学研究应用
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Material Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential biological activities and as intermediates in drug synthesis.
作用机制
The mechanism of action of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Chemical Reactions: The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenylfluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene: Another derivative with different alkyl substituents.
Uniqueness
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is unique due to its specific alkyl substituents, which can influence its solubility, thermal stability, and electronic properties. These characteristics make it suitable for specific applications in organic electronics and material science.
属性
CAS 编号 |
367524-10-5 |
|---|---|
分子式 |
C31H44Br2 |
分子量 |
576.5 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-bis(3,5,5-trimethylhexyl)fluorene |
InChI |
InChI=1S/C31H44Br2/c1-21(19-29(3,4)5)13-15-31(16-14-22(2)20-30(6,7)8)27-17-23(32)9-11-25(27)26-12-10-24(33)18-28(26)31/h9-12,17-18,21-22H,13-16,19-20H2,1-8H3 |
InChI 键 |
BUBQMMOXJJLWOW-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
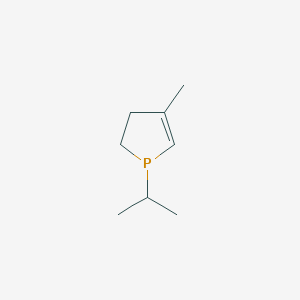
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
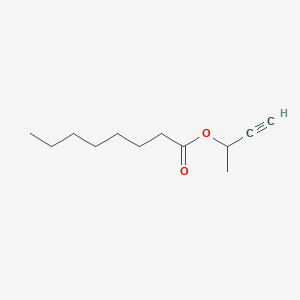

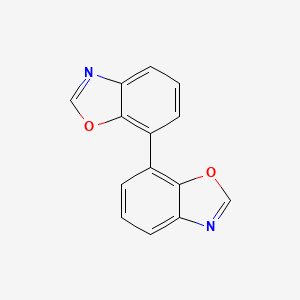
![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
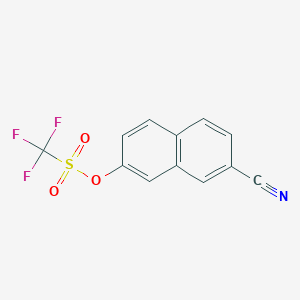
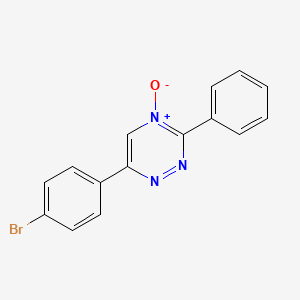
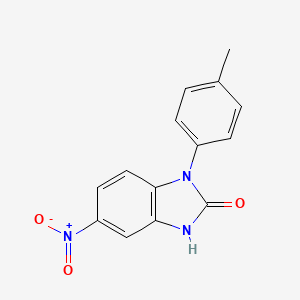

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
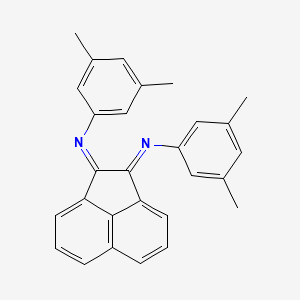
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
